molecular formula C13H14N2OS B2924256 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 312750-81-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2924256
CAS No.: 312750-81-5
M. Wt: 246.33
InChI Key: KKLSUTRDVOKALN-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Its structure incorporates a 1,3-thiazole ring, a privileged scaffold in drug discovery known to exhibit a wide range of biological activities . Thiazole-containing compounds are recognized for their antibacterial, antifungal, and anti-inflammatory properties, making them a versatile template for pharmaceutical development . This compound is closely related to a class of N-2,5-dimethylphenylthioureido acid derivatives that have demonstrated promising in vitro antimicrobial activity . Research indicates that such derivatives show excellent activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus . Furthermore, related structures have shown favourable activity against vancomycin-resistant Enterococcus faecium (VRE) and certain drug-resistant fungal pathogens like Candida auris . This makes the compound a valuable scaffold for researchers investigating new solutions to the growing global health threat of antimicrobial resistance. The 2,5-dimethylphenyl substituent is a common feature in many antimicrobial compounds and is frequently employed in research to optimize the physicochemical properties, such as lipophilicity, which influences a molecule's ability to transport across bacterial membranes . Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR) and to develop novel candidates targeting multidrug-resistant pathogens identified as WHO priorities. This product is supplied For Research Use Only (RUO) . It is strictly intended for laboratory research and chemical synthesis and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-5-9(2)11(6-8)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLSUTRDVOKALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dimethylphenylamine with thioamide and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the acetylation of the thiazole derivative to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)acetamide
  • N-(2,5-dimethylphenyl)acetamide
  • Thiazole derivatives with different substituents

Uniqueness

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of the 2,5-dimethylphenyl group and the thiazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thiazole ring, in particular, contributes to its potential as a versatile building block in synthetic chemistry and its promising biological properties.

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and a 2,5-dimethylphenyl group attached to an acetamide moiety. The unique structural features of this compound contribute to its potential applications in various fields such as medicine and agriculture.

Overview of Biological Activities

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are some key findings regarding its biological properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis, leading to cell death.
  • Antifungal Properties : Preliminary investigations indicate that this compound also demonstrates antifungal activity against various strains of fungi, including drug-resistant Candida species .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects against several cancer cell lines, including Caco-2 and A549 cells. The compound's IC50 values suggest significant potency in reducing cell viability compared to standard chemotherapeutic agents like doxorubicin .

The mechanism of action of this compound involves interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The thiazole ring can bind to the active sites of various enzymes involved in critical biological processes. For instance, it may inhibit kinases that are crucial for cancer cell growth and survival.
  • Receptor Modulation : The acetamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to receptors involved in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusKey Findings
Anticancer ActivityDemonstrated cytotoxicity against Caco-2 cells with an IC50 < 50 µM.
Antimicrobial PropertiesEffective against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in vitro.

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